2,2-Dimethylcyclopropanecarboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

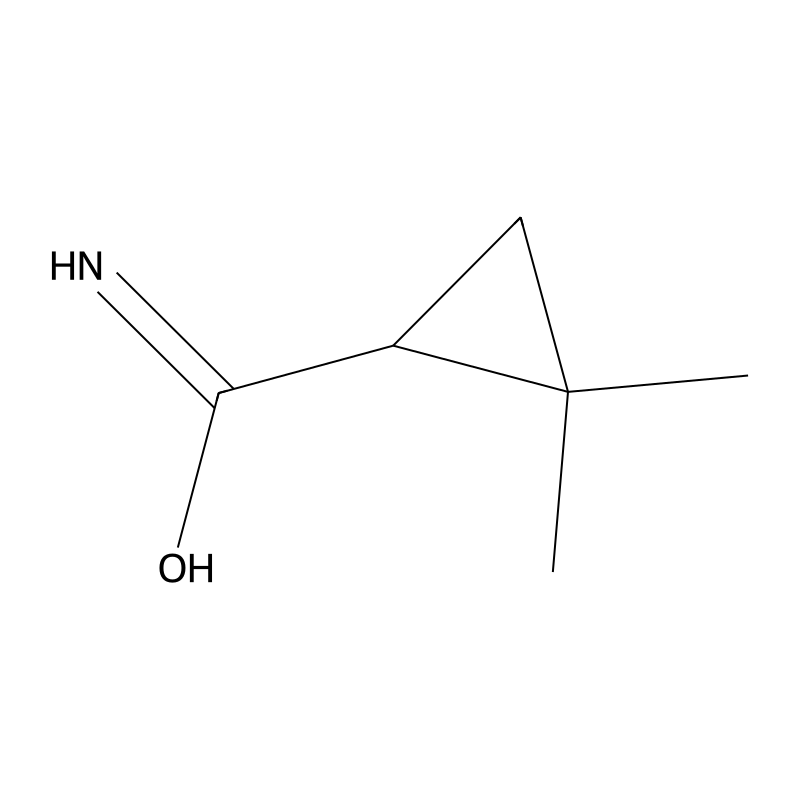

2,2-Dimethylcyclopropanecarboxamide is a cyclic amide characterized by a cyclopropane ring with two methyl groups at the 2-position and a carboxamide functional group. Its chemical formula is and it has a molecular weight of approximately 113.16 g/mol. This compound exists as a solid crystalline substance, typically appearing white to off-white, and has a melting point range of 135 to 137 °C .

- Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed to form 2,2-dimethylcyclopropanecarboxylic acid and ammonia.

- Acylation: It can react with alcohols in the presence of an acid catalyst to form esters.

- Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.

These reactions are significant in organic synthesis and the production of pharmaceuticals.

Research indicates that 2,2-dimethylcyclopropanecarboxamide exhibits notable biological activity, particularly as an intermediate in the synthesis of cilastatin, a drug used to inhibit renal dehydropeptidase I. Cilastatin is crucial for enhancing the efficacy of certain antibiotics by preventing their degradation in the kidneys . Additionally, this compound has been studied for its potential as a resolving agent for secondary alcohols, showcasing its utility in asymmetric synthesis .

Several methods have been developed for synthesizing 2,2-dimethylcyclopropanecarboxamide:

- From Cyclopropane Derivatives: One common method involves the reaction of cyclopropane derivatives with carboxylic acids or their derivatives.

- Using Amines: It can also be synthesized by reacting 2,2-dimethylcyclopropanecarboxylic acid with ammonia or primary amines under controlled conditions .

- Biocatalytic Methods: Recent advancements include using recombinant enzymes from microorganisms like Delftia tsuruhatensis, which exhibit high selectivity and efficiency in producing enantiomerically pure forms of this compound .

2,2-Dimethylcyclopropanecarboxamide is primarily used in:

- Pharmaceuticals: As an intermediate in the synthesis of cilastatin and other drugs.

- Chemical Synthesis: As a resolving agent for chiral compounds and in the production of various organic chemicals.

- Research: In studies exploring enzyme-catalyzed reactions and asymmetric synthesis techniques.

Interaction studies involving 2,2-dimethylcyclopropanecarboxamide focus on its role as a substrate for various enzymes. For instance, research has demonstrated that amidases from specific bacterial strains can selectively hydrolyze this compound, facilitating its use in asymmetric synthesis. These interactions are crucial for understanding its behavior in biological systems and optimizing its applications in drug development .

Several compounds share structural similarities with 2,2-dimethylcyclopropanecarboxamide. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Methylcyclopropanecarboxamide | Cyclopropane derivative | Lacks additional methyl group; different reactivity |

| 3,3-Dimethylcyclobutanecarboxamide | Cyclobutane derivative | Larger ring structure; different physical properties |

| 3-Methyl-1-pyrrolidinone | Lactam | Contains nitrogen in a five-membered ring |

| S-(+)-2,2-Dimethylcyclopropanecarboxylic acid | Acid derivative | Acts as a precursor for cilastatin |

Uniqueness

The uniqueness of 2,2-dimethylcyclopropanecarboxamide lies in its specific cyclopropane structure combined with the carboxamide functional group, which imparts distinctive chemical reactivity and biological activity compared to other similar compounds. Its role as an intermediate in pharmaceutical synthesis further highlights its significance within organic chemistry.

Molecular Geometry and Stereoelectronic Effects

Cyclopropane Ring Strain and Bond Angles

The cyclopropane moiety in 2,2-dimethylcyclopropanecarboxamide exhibits significant structural constraints that fundamentally influence its molecular properties. The three-membered ring enforces internal bond angles of 60°, representing a substantial deviation from the ideal tetrahedral angle of 109.5° expected for sp³ hybridized carbon atoms [1] [2].

| Ring Strain Parameter | Value | Reference |

|---|---|---|

| Internal bond angle (°) | 60 | [1] [2] |

| Ideal tetrahedral angle (°) | 109.5 | [1] [2] |

| Angle strain (°) | 24.7 (calculated) | [3] |

| Deviation from ideal | 49.5° | [1] [2] |

| Ring strain energy (kcal/mol) | 27.5 | [4] |

| Bond strength (kJ/mol) | 255 (cyclopropane C-C) | [4] |

| vs. Open chain C-C bond (kJ/mol) | 370 (propane C-C) | [4] |

This substantial angle strain results from the geometric constraint of arranging three sp³ hybridized carbons in a triangular configuration [2]. The resulting bent bonds in cyclopropane deviate from optimal orbital overlap, leading to weakened carbon-carbon bonds with reduced bond strength of 255 kJ/mol compared to 370 kJ/mol for normal alkane C-C bonds [4]. The angle strain energy of 24.7° represents the deviation required to accommodate the cyclopropane geometry [3].

The 2,2-dimethyl substitution pattern introduces additional stereoelectronic effects through the gem-dimethyl groups, which occupy positions that minimize steric interactions while maintaining the rigid planar geometry of the cyclopropane ring [5] [6]. This substitution pattern creates a chiral center at the carboxamide-bearing carbon, resulting in enantiomeric forms with distinct optical activities: the S-enantiomer exhibits [α]²⁰/D = +82° (c=1, MeOH) [7] [8].

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Profiling

The ¹H NMR spectrum of (S)-2,2-dimethylcyclopropanecarboxamide in CDCl₃ reveals characteristic signals that reflect the compound's unique structural features [9] [10]. The spectroscopic data demonstrates the influence of the strained cyclopropane ring on chemical shift patterns and coupling constants.

| ¹H NMR Signal | Chemical Shift (ppm) | Multiplicity/Coupling | Assignment |

|---|---|---|---|

| NH₂ | 5.59 | br s, 2H | Primary amide protons |

| Cyclopropyl CH | 1.29 | dd, 1H, J=7.91, 5.40 Hz | Ring CH adjacent to CONH₂ |

| CH₃ | 1.17 | s, 3H | Gem-dimethyl group |

| CH₃ | 1.12 | s, 3H | Gem-dimethyl group |

| Cyclopropyl CH₂ | 1.06 | dd, 1H, J=5.40, 4.84 Hz | Ring methylene |

| Cyclopropyl CH₂ | 0.74 | dd, 1H, J=7.92, 4.34 Hz | Ring methylene |

The cyclopropyl protons appear at characteristically upfield positions (0.74-1.29 ppm), reflecting the electron-rich environment created by the strained C-C bonds [9]. The coupling constants observed (J = 4.84-7.92 Hz) are consistent with the rigid cyclopropane geometry and the fixed dihedral angles between vicinal protons [11]. The gem-dimethyl groups appear as separate singlets (1.17 and 1.12 ppm), indicating restricted rotation around the C-C bonds due to the ring constraint [9].

Infrared (IR) Spectral Signatures

The infrared spectrum of 2,2-dimethylcyclopropanecarboxamide exhibits characteristic absorption bands that identify both the primary amide functionality and the strained cyclopropane ring system [10]. The spectral features provide definitive structural confirmation through functional group identification.

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Primary Amide N-H Stretch (asymmetric) | 3520-3400 | Medium | NH₂ antisymmetric stretch |

| Primary Amide N-H Stretch (symmetric) | 3400-3180 | Medium | NH₂ symmetric stretch |

| Cyclopropane C-H Stretch | 3100-3000 | Medium | Cyclopropyl C-H stretch |

| Methyl C-H Stretch | 2990-2850 | Strong | CH₃ stretch |

| Amide I (C=O Stretch) | 1690-1630 | Strong | Carbonyl stretch |

| Amide II (N-H Bend) | 1620-1590 | Medium-Strong | N-H in-plane bend |

| Methyl C-H Bend | 1470-1450 | Medium | CH₃ deformation |

| Cyclopropane C-C Stretch | 1200-1000 | Medium | Strained cyclopropane C-C |

The primary amide functionality displays the characteristic dual N-H stretching bands in the 3520-3180 cm⁻¹ region, confirming the presence of the free NH₂ group [12] [13] [14]. The Amide I band, appearing at 1690-1630 cm⁻¹, results from C=O stretching that is lowered in frequency due to resonance with the nitrogen lone pair [12] [13] [15]. The Amide II band at 1620-1590 cm⁻¹ arises from coupled N-H bending and C-N stretching vibrations [15] [16] [17].

The cyclopropane ring manifests in the C-H stretching region at 3100-3000 cm⁻¹, distinguishable from saturated alkyl C-H stretches due to the unique electronic environment of the strained ring [18] [19]. The strained C-C bonds of the cyclopropane ring produce characteristic absorptions in the 1200-1000 cm⁻¹ region [20] [21].

Computational Modeling

Density Functional Theory (DFT) Studies

Computational investigations employing density functional theory methods have provided insights into the electronic structure and energetics of 2,2-dimethylcyclopropanecarboxamide derivatives. DFT calculations using functionals such as B3LYP and M06-2X with basis sets including 6-31+G(d,p) and 6-311++G(2d,p) have been successfully applied to analyze cyclopropane-containing amides [22] [23].

The computational studies reveal that the M06-2X functional with dispersion correction (M06-2X-D3) provides optimal accuracy for systems containing both the strained cyclopropane ring and the amide functionality [22]. Single-point energy calculations demonstrate that the angle strain energy contributes significantly to the overall molecular energy, with the cyclopropane moiety exhibiting bent bonds that deviate from ideal orbital overlap [4] [22].

DFT geometry optimizations confirm the planarity of the cyclopropane ring with C-C bond lengths of approximately 1.53 Å and C-C-C bond angles constrained to 60° [23]. The calculations indicate that the carboxamide group adopts a conformation that minimizes steric interactions with the gem-dimethyl substituents while maintaining optimal overlap between the carbonyl π-system and the nitrogen lone pair [23] [24].

Conformational Dynamics Simulations

Conformational analysis of 2,2-dimethylcyclopropanecarboxamide reveals limited rotational freedom due to the rigid cyclopropane framework [5]. Monte Carlo conformational searches coupled with molecular mechanics force fields (MMFF94) followed by DFT optimization identify primary conformational degrees of freedom associated with rotation of the carboxamide group relative to the cyclopropane plane [23].

The computational studies indicate that the most stable conformations correspond to orientations where the carbonyl group is positioned to minimize steric clashes with the gem-dimethyl substituents [23]. Energy profiles demonstrate that rotation around the C-CONH₂ bond encounters barriers of approximately 3-5 kcal/mol, reflecting the balance between steric interactions and electronic conjugation effects [24] [25].